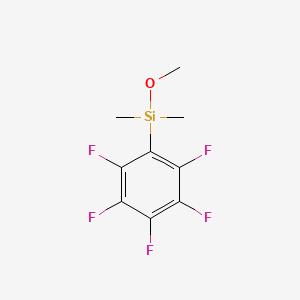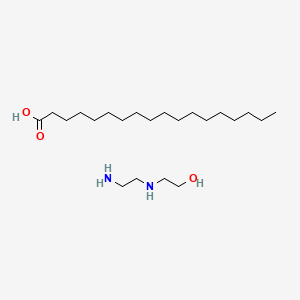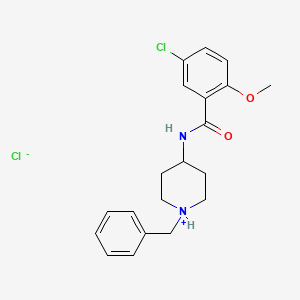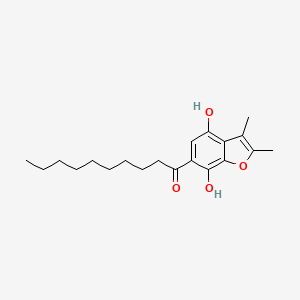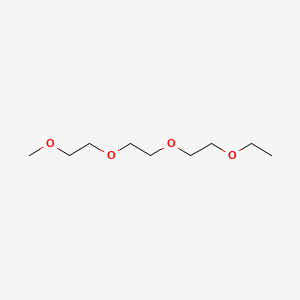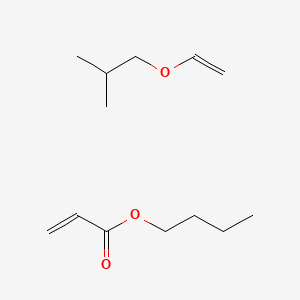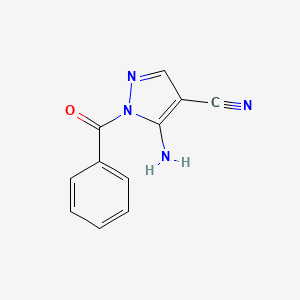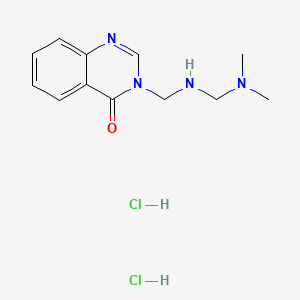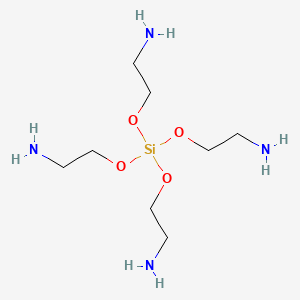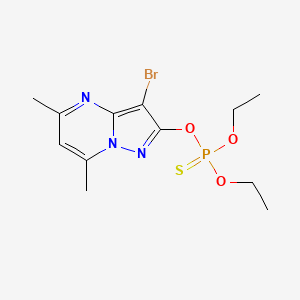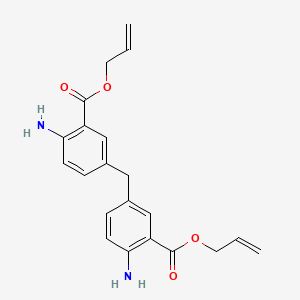
Diallyl 5,5'-methylenedianthranilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diallyl 5,5’-methylenedianthranilate is an organic compound with the chemical formula C23H21N3O2 It is known for its unique structure, which includes two anthranilate groups connected by a methylene bridge and diallyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diallyl 5,5’-methylenedianthranilate typically involves the reaction of anthranilic acid derivatives with formaldehyde and allyl bromide
Industrial Production Methods
Industrial production of Diallyl 5,5’-methylenedianthranilate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
化学反応の分析
Types of Reactions
Diallyl 5,5’-methylenedianthranilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The allyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides, thiols, or amines can react with the allyl groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted anthranilate derivatives.
科学的研究の応用
Chemistry
In chemistry, Diallyl 5,5’-methylenedianthranilate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug development.
Medicine
In medicine, Diallyl 5,5’-methylenedianthranilate is explored for its therapeutic potential. Its derivatives may serve as lead compounds for developing new medications targeting various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for producing polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of Diallyl 5,5’-methylenedianthranilate involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research, but its structure suggests potential interactions with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
Diallyl Disulfide: Found in garlic, known for its anticancer and antimicrobial properties.
Diallyl Sulfide: Another garlic-derived compound with health-promoting effects.
Diallyl Trisulfide: Exhibits similar biological activities and is also derived from garlic.
Uniqueness
Diallyl 5,5’-methylenedianthranilate is unique due to its dual anthranilate groups and methylene bridge, which are not present in the similar compounds listed above. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
61386-02-5 |
|---|---|
分子式 |
C21H22N2O4 |
分子量 |
366.4 g/mol |
IUPAC名 |
prop-2-enyl 2-amino-5-[(4-amino-3-prop-2-enoxycarbonylphenyl)methyl]benzoate |
InChI |
InChI=1S/C21H22N2O4/c1-3-9-26-20(24)16-12-14(5-7-18(16)22)11-15-6-8-19(23)17(13-15)21(25)27-10-4-2/h3-8,12-13H,1-2,9-11,22-23H2 |
InChIキー |
UPLSPVXIVFOSPK-UHFFFAOYSA-N |
正規SMILES |
C=CCOC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(=O)OCC=C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)
